BENZO(c)PHENANTHRENE, 1,2-DIHYDRO-
Description
Benzo(c)phenanthrene, 1,2-dihydro- (CAS: Not explicitly provided in the evidence) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by a partially saturated phenanthrene backbone fused with a benzene ring. For instance, benzo(c)phenanthrene derivatives, such as benzo(c)phenanthrene-3,4-diol-1,2-epoxide, exhibit notable tumorigenic activity due to their bay-region diol-epoxide configurations .
Properties
CAS No. |
73093-16-0 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
11,12-dihydrobenzo[c]phenanthrene |
InChI |
InChI=1S/C18H14/c1-3-7-16-13(5-1)9-11-15-12-10-14-6-2-4-8-17(14)18(15)16/h1-3,5-7,9-12H,4,8H2 |
InChI Key |
UIOVFQKHSWVFBA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=CC3=C2C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZO©PHENANTHRENE, 1,2-DIHYDRO- typically involves the fusion of benzene rings. One common method is the cyclization of appropriate precursors under high-temperature conditions. The specific reaction conditions and catalysts used can vary depending on the desired yield and purity .
Industrial Production Methods: similar PAHs are often produced through high-temperature pyrolysis of organic materials, such as coal tar or petroleum derivatives .
Chemical Reactions Analysis
Types of Reactions: BENZO©PHENANTHRENE, 1,2-DIHYDRO- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like chromic acid, leading to the formation of quin
Comparison with Similar Compounds
Table 1: Comparative Tumorigenic Activity of Selected PAH Derivatives
Key Findings :
- Stereochemical Influence : The (+)-enantiomers of diol-epoxides often exhibit higher tumorigenicity than (-)-enantiomers due to optimized DNA adduct formation .
- Fractionated Dosing : For benzo(a)pyrene derivatives, fractionated doses (e.g., 34 nmol/day for 6 days) enhance tumor initiation compared to single high doses, suggesting cumulative DNA damage .
- Metabolic Activation : Dihydro derivatives (e.g., 1,2-dihydrochrysene) are metabolized to mutagenic epoxides, linking their tumorigenicity to enzymatic processing .
Mutagenicity in Bacterial and Mammalian Systems
Table 2: Mutagenic Potency in Salmonella typhimurium TA100
Key Insights :
- Bay-region epoxides of chrysene and phenanthrene are significantly more mutagenic than their non-bay-region counterparts, underscoring the role of molecular geometry in genotoxicity .
- Benzo(c)phenanthrene derivatives, though less studied, likely follow similar trends due to shared bay-region reactivity .
Q & A
Q. What are the key physicochemical properties of Benzo(c)phenanthrene relevant to experimental design?
Benzo(c)phenanthrene exhibits a melting point of 195–198°C and a boiling point of 438°C, with solubility in ethanol, benzene, acetic acid, and chloroform . Its density (1.302 g/cm³) and refractive index (1.5500) are critical for solvent selection in chromatography or crystallization. Storage at 2–8°C is recommended to maintain stability . These properties inform solvent systems for synthesis, purification, and environmental extraction protocols.
Q. What analytical methods are recommended for detecting Benzo(c)phenanthrene in environmental samples?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard methods, with detection limits as low as 0.00005 mg/L in water . Isotope-dilution techniques using deuterated analogs (e.g., Benzo(def)phenanthrene-d10) improve quantification accuracy in complex matrices . Calibration with certified standards, such as 1,12-Dimethylbenzo[c]phenanthrene (50 µg/mL in toluene), ensures precision .
Q. What are the established synthesis routes for Benzo(c)phenanthrene derivatives?
Synthesis often involves Friedel-Crafts alkylation or photocyclization of polycyclic precursors. For example, brominated derivatives (e.g., 5,8-Dibromobenzo[c]phenanthrene) are synthesized via electrophilic substitution, requiring controlled reaction temperatures (0–6°C) to prevent side reactions . Technical workflows include post-synthesis purification using silica gel chromatography and recrystallization from ethanol .
Advanced Research Questions
Q. How do co-contaminants like heavy metals influence the biodegradation pathways of Benzo(c)phenanthrene in soil systems?
Heavy metals (e.g., Cd, Ni) inhibit ligninolytic fungal degradation by binding to cytochrome P450 enzymes, reducing PAH oxidation efficiency. Experimental designs should include soil pre-treatment with lime (7 g/kg) and monoammonium phosphate (1 g/kg) to mitigate metal toxicity, as demonstrated in studies using Rhodotorula mucilaginosa under hypersaline conditions . Co-contaminant effects are quantified via respirometry and metabolite profiling .
Q. What methodological approaches resolve contradictions in reported carcinogenic risks of Benzo(c)phenanthrene?
Discrepancies arise from variations in metabolic activation across species. Mouse epidermal models show initiation activity via 1,2-epoxide formation, while bacterial assays (Salmonella typhimurium) require exogenous metabolic systems to detect mutagenicity . Researchers should combine in vitro microsomal assays (e.g., S9 liver fractions) with in vivo tumorigenicity studies to clarify species-specific mechanisms .
Q. What experimental strategies are employed to study the metabolic activation of Benzo(c)phenanthrene into mutagenic epoxides?
Stable isotope tracing (e.g., ³H-labeled compounds) and NMR analysis of carbocation intermediates elucidate metabolic pathways. For example, low-temperature protonation of Benzo(c)phenanthrene generates charge-delocalized carbocations, with structural confirmation via ¹H-NMR chemical shifts . Epoxide formation (e.g., 1,2-epoxy-3,4-diol) is monitored using LC-MS/MS with collision-induced dissociation .
Q. How does temperature variability affect the environmental persistence modeling of Benzo(c)phenanthrene?
Biodegradation half-lives vary significantly with temperature: 246 days at 28°C vs. 1,400 days at 8°C in sediment systems . Persistence models should integrate Arrhenius equations to predict degradation rates across climates. Field validation requires sediment core sampling and GC-MS analysis to correlate microbial activity (e.g., Pseudomonas spp.) with temperature gradients .
Q. What novel techniques are used to track structural modifications during microbial degradation of Benzo(c)phenanthrene under hypersaline conditions?
Transcriptomic analysis (RNA-seq) and untargeted metabolomics (UHPLC-QTOF-MS) reveal upregulation of dioxygenase genes (CYP53) and production of cis-dihydrodiol metabolites in halotolerant yeast (Rhodotorula mucilaginosa). Hypersaline conditions (15% NaCl) are maintained in bioreactors to simulate marine environments, with degradation efficiency assessed via CO₂ evolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
